Cas no 3029-42-3 (Benzene,1,1'-(1,3,5,7,9,11-dodecahexaene-1,12-diyl)bis-)
3029-42-3 structure
Product Name:Benzene,1,1'-(1,3,5,7,9,11-dodecahexaene-1,12-diyl)bis-
CAS-nummer:3029-42-3
MF:C24H22
MW:310.431486606598
CID:316060
PubChem ID:5463100
Update Time:2025-04-19
Benzene,1,1'-(1,3,5,7,9,11-dodecahexaene-1,12-diyl)bis- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzene,1,1'-(1,3,5,7,9,11-dodecahexaene-1,12-diyl)bis-
- [(1E,3E,5E,7E,9E,11E)-12-phenyldodeca-1,3,5,7,9,11-hexaenyl]benzene
- 3029-42-3
- Benzene, 1,1'-(1,3,5,7,9,11-dodecahexaene-1,12-diyl)bis-
-
- Inchi: 1S/C24H22/c1(3-5-7-11-17-23-19-13-9-14-20-23)2-4-6-8-12-18-24-21-15-10-16-22-24/h1-22H/b3-1+,4-2+,7-5+,8-6+,17-11+,18-12+
- InChI-sleutel: UXYRZRFBRUPVBU-MDLXKTDOSA-N
- LACHT: C1(/C=C/C=C/C=C/C=C/C=C/C=C/C2C=CC=CC=2)C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 310.17226
- Monoisotopische massa: 310.172151
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 7
- Complexiteit: 426
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 6
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 8
- Topologisch pooloppervlak: 0
Experimentele eigenschappen
- Dichtheid: 1.015
- Kookpunt: 503.1°Cat760mmHg
- Vlampunt: 295.3°C
- Brekindex: 1.64
- PSA: 0
Benzene,1,1'-(1,3,5,7,9,11-dodecahexaene-1,12-diyl)bis- Gerelateerde literatuur
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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